molecular formula C17H16BrNO4 B3583279 Methyl 5-bromo-2-[[2-(3-methylphenoxy)acetyl]amino]benzoate

Methyl 5-bromo-2-[[2-(3-methylphenoxy)acetyl]amino]benzoate

Cat. No.: B3583279
M. Wt: 378.2 g/mol
InChI Key: SYLCPWFCCHTSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-[[2-(3-methylphenoxy)acetyl]amino]benzoate is a complex organic compound with the molecular formula C17H16BrNO4. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-[[2-(3-methylphenoxy)acetyl]amino]benzoate typically involves multiple steps, starting with the bromination of a suitable precursor The process often includes electrophilic aromatic substitution reactions, where bromine is introduced into the benzene ringThe reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-[[2-(3-methylphenoxy)acetyl]amino]benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 5-bromo-2-[[2-(3-methylphenoxy)acetyl]amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-[[2-(3-methylphenoxy)acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-[[2-(3-methylphenoxy)acetyl]amino]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of bromine, methylphenoxy, and acetylamino groups makes it a versatile compound for various applications, setting it apart from similar compounds .

Properties

IUPAC Name

methyl 5-bromo-2-[[2-(3-methylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-11-4-3-5-13(8-11)23-10-16(20)19-15-7-6-12(18)9-14(15)17(21)22-2/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLCPWFCCHTSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-[[2-(3-methylphenoxy)acetyl]amino]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2-[[2-(3-methylphenoxy)acetyl]amino]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromo-2-[[2-(3-methylphenoxy)acetyl]amino]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-bromo-2-[[2-(3-methylphenoxy)acetyl]amino]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-bromo-2-[[2-(3-methylphenoxy)acetyl]amino]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-bromo-2-[[2-(3-methylphenoxy)acetyl]amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.